molecular formula C14H8KNO2S B2551827 Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate CAS No. 2097893-99-5

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate

Cat. No.: B2551827
CAS No.: 2097893-99-5
M. Wt: 293.38
InChI Key: CUAYLBGPPGFVRL-UHFFFAOYSA-M
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Description

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a heterocyclic compound that features a thieno[3,2-b]pyridine core fused with a benzoate group

Mechanism of Action

Target of Action

The primary target of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is the G protein-coupled receptor kinase 2 (GRK2). This kinase plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell. This ATP-mimetic action allows the compound to inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs .

Biochemical Pathways

By inhibiting GRK2, this compound affects the GPCR signaling pathway. This can have downstream effects on various physiological processes, including cell growth, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific GPCR being modulated. For instance, if the compound targets a GPCR involved in cell growth, it could potentially have anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base . This reaction proceeds through a multicomponent synthesis route, leading to the formation of the desired thieno[3,2-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-b]pyridine core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzoate moiety.

Scientific Research Applications

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom and the attached functional groups.

    Thieno[3,4-b]pyridine derivatives: Another class of compounds with a similar core but different fusion patterns and substituents.

Uniqueness

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is unique due to the specific positioning of the benzoate group, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other thieno[3,2-b]pyridine derivatives .

Biological Activity

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a compound of interest in pharmacological research due to its potential biological activities, particularly its interaction with G protein-coupled receptors (GPCRs). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target of Action:
The primary target for this compound is G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in the regulation of GPCR activity, which is vital for various physiological processes including cell signaling, growth, and immune responses.

Mode of Action:
This compound acts as an ATP-mimetic, allowing it to inhibit GRK2's kinase activity. By doing so, it modulates GPCR signaling pathways, potentially influencing numerous downstream physiological effects such as cell proliferation and neurotransmission.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine compounds exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited and requires further investigation .
  • Antiproliferative Effects: Compounds with similar thieno structures have shown potential in inhibiting cancer cell proliferation. The ability of this compound to affect cell growth through GPCR modulation suggests it may also possess antiproliferative properties .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential inhibition of microbial growth
AntiproliferativePossible effects on cancer cell proliferation
GPCR ModulationInhibition of GRK2 leading to altered GPCR signaling

Case Study: GRK2 Inhibition

In a study focusing on the inhibition of GRK2 by various compounds, this compound was identified as a promising candidate due to its structural similarity to ATP. The study demonstrated that the compound effectively inhibited GRK2 activity in vitro, leading to significant alterations in GPCR-mediated signaling pathways. The implications of this inhibition could extend to therapeutic applications in conditions where GPCR signaling is dysregulated, such as heart failure and certain cancers .

Table 2: Comparison with Related Thieno Derivatives

Compound Target Activity Reference
This compoundGRK2Inhibitor
Thieno[2,3-b]pyridine derivativesVarious kinasesModerate activity
Thieno[3,4-b]pyridine derivativesVarious receptorsVariable activity

The unique structural features of this compound allow for distinct interactions with molecular targets compared to other thieno derivatives. This specificity may enhance its efficacy in modulating GPCR-related pathways.

Properties

IUPAC Name

potassium;4-thieno[3,2-b]pyridin-7-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S.K/c16-14(17)10-3-1-9(2-4-10)11-5-7-15-12-6-8-18-13(11)12;/h1-8H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAYLBGPPGFVRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)C=CS3)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8KNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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